molecular formula C21H26N2O3 B4628759 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B4628759
M. Wt: 354.4 g/mol
InChI Key: UCMYACRDHOCJQR-UHFFFAOYSA-N
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Description

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide is 354.19434270 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Pharmacokinetics

Virtual Screening and Breast Tumor Metastasis Inhibition : Virtual screening methods targeting the urokinase receptor (uPAR) identified compounds related to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, demonstrating inhibition of breast cancer cell invasion, migration, and angiogenesis. The synthesis of these analogs led to significant reductions in tumor volumes and metastasis in vivo, suggesting potential applications in cancer therapy (Wang et al., 2011).

Skeletal Muscle Sodium Channel Blockers

Antimyotonic Agents Development : Conformationally restricted analogs of tocainide, similar in structure to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, were synthesized as potent skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block, highlighting their potential as therapeutic agents for conditions like myotonia (Catalano et al., 2008).

CB1 Cannabinoid Receptor Interaction

Molecular Interaction Studies : Research on compounds structurally related to 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide explored their interaction with the CB1 cannabinoid receptor. These studies provide insights into the binding mechanisms and potential therapeutic applications of cannabinoid receptor antagonists (Shim et al., 2002).

Anti-Acetylcholinesterase Activity

Novel Piperidine Derivatives Synthesis : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies offer a foundation for developing new therapeutic agents for diseases such as Alzheimer's (Sugimoto et al., 1990).

Polyamides and Polymer Synthesis

Advanced Materials Development : Research into the synthesis and properties of ortho-linked polyamides based on derivatives of 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide has implications for the development of new materials with specific thermal and solubility properties (Hsiao et al., 2000).

Fluorescent Logic Gates

Fluorescent Logic Gate Design : Synthesis of compounds incorporating elements of 4-benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide structure as part of fluorescent logic gates highlights the potential applications in biosensing and molecular electronics (Gauci & Magri, 2022).

Properties

IUPAC Name

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(15-20(19)26-2)22-21(24)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMYACRDHOCJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.